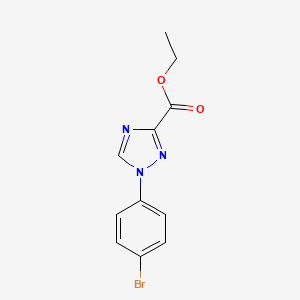

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

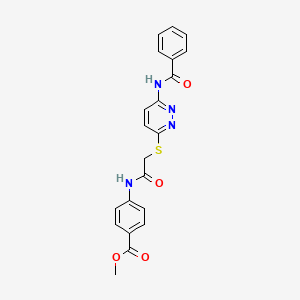

The compound “Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate” seems to be a complex organic molecule. It likely contains an ethyl group, a bromophenyl group, and a triazole group .

Synthesis Analysis

While specific synthesis methods for “Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate” were not found, a related compound “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” was synthesized via a one-pot reductive cyclization method .Applications De Recherche Scientifique

- Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate exhibits promising anticancer properties. Researchers have investigated its potential as a cytotoxic agent against cancer cells. Mechanistic studies suggest that it interferes with cell division and induces apoptosis (programmed cell death). Further exploration of its efficacy and safety is ongoing .

- The compound has demonstrated antifungal activity against various fungal strains. It inhibits fungal growth by disrupting cell membranes or interfering with essential metabolic pathways. Researchers are keen on optimizing its structure for better efficacy and reduced toxicity .

- Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate serves as a ligand in the synthesis of MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery. The compound’s coordination chemistry contributes to the stability and tunability of MOFs .

- Scientists have explored the photophysical behavior of this compound. Its absorption and emission properties make it suitable for use in sensors, fluorescent probes, and optoelectronic devices. Understanding its excited-state dynamics is crucial for these applications .

- Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate acts as a corrosion inhibitor for metals. When added to corrosive environments, it forms a protective layer on metal surfaces, preventing oxidation and degradation. Industries such as automotive, aerospace, and oil refining benefit from such inhibitors .

- Researchers have employed this compound in the synthesis of nanocrystals. By controlling reaction conditions, they can produce semiconductor nanocrystals (quantum dots) with specific sizes and optical properties. These nanocrystals find applications in imaging, solar cells, and biological labeling .

Anticancer Research

Antifungal Activity

Metal-Organic Frameworks (MOFs)

Photophysical Properties

Corrosion Inhibition

Nanocrystal Synthesis

Propriétés

IUPAC Name |

ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAZLYLSERNGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)

![Ethyl 6-{[(4-fluoro-3-methylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2733662.png)

propylamine](/img/structure/B2733666.png)

![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)

![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)